molecular formula C15H16N2O B5337128 N-[4-(dimethylamino)phenyl]benzamide

N-[4-(dimethylamino)phenyl]benzamide

Cat. No.: B5337128
M. Wt: 240.30 g/mol
InChI Key: FAGWWPIMUCTINN-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry Frameworks

N-[4-(dimethylamino)phenyl]benzamide belongs to the class of N-aryl amides. The synthesis of such compounds is a fundamental aspect of organic chemistry. General methods for creating N-aryl amides often involve the reaction of a carboxylic acid derivative, typically an acyl chloride, with an appropriate aniline (B41778). In the case of this compound, this would involve the reaction of benzoyl chloride with N,N-dimethyl-p-phenylenediamine.

Alternative synthetic strategies for related benzamides have been developed to improve efficiency and yield. One such method involves the iron-mediated reaction of nitroarenes with acyl chlorides in water, providing a mild and selective route to N-aryl amides. wikipedia.orgresearchgate.net Other approaches include the Mitsunobu reaction, which has been applied to the synthesis of N,N-diethylbenzamides from benzoic acids and amines, a method noted for proceeding through a non-classical mechanism. nih.gov The synthesis of various benzamide (B126) derivatives is an active area of research, with methods being developed that are catalyzed by novel materials or proceed through multi-component reactions. nih.govresearchgate.net

Significance of the Benzamide and Dimethylaminoaryl Moieties in Chemical Science

The two primary structural components of this compound, the benzamide scaffold and the dimethylaminoaryl group, are individually significant in chemical science, particularly in the realm of medicinal chemistry and materials science.

The benzamide moiety is a privileged scaffold in drug discovery, appearing in a multitude of pharmaceutical compounds. Benzamide derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, analgesic, and anticancer agents. For instance, certain N-phenylbenzamide derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing notable activity against various cancer cell lines. nih.gov The versatility of the benzamide structure allows for systematic modifications to explore structure-activity relationships, a key process in the development of new therapeutic agents. researchgate.net

The dimethylaminoaryl moiety, specifically the 4-(dimethylamino)phenyl group, is also of considerable interest. The dimethylamino group is a strong electron-donating group, which can significantly influence the electronic properties of the molecule. This property is particularly relevant in the field of materials science, where such groups can facilitate the formation of twisted intramolecular charge transfer (TICT) states, leading to interesting photophysical properties like fluorescence. Furthermore, the dimethylaminoaryl moiety is found in various biologically active compounds. For example, research into 4-(dimethylamino)phenyl-5-oxopyrrolidines, which are synthesized from a p-(dimethylamino)aniline precursor, has been conducted to evaluate their effects on cancer cell colony formation and migration.

Overview of Research Trajectories and Future Directions

While direct and extensive research on this compound is not widely documented, the established significance of its structural components points toward several potential research trajectories.

Given the prevalence of the benzamide scaffold in medicinal chemistry, one clear future direction is the synthesis and biological evaluation of this compound and its derivatives. Drawing parallels from structurally similar compounds, this molecule could be a candidate for screening against various biological targets. For example, numerous N-phenylbenzamide derivatives have been investigated for their potential as antiviral agents against enterovirus 71. nih.gov Other related benzamides have been studied for their activity as antiparasitic agents, targeting the kinetoplastid parasites that cause diseases like trypanosomiasis and leishmaniasis. nih.gov

Another promising avenue of research lies in the field of materials science. The presence of the electron-donating dimethylamino group and the electron-accepting benzoyl group could impart interesting photophysical properties to the molecule, making it a candidate for studies related to organic light-emitting diodes (OLEDs), fluorescent probes, or other advanced materials.

Further research could also focus on the development of novel synthetic methodologies that are more efficient, cost-effective, and environmentally friendly for the production of this compound and its analogues. This could involve exploring new catalysts, reaction conditions, or starting materials.

Chemical Compound Data

Note: Due to the limited availability of experimental data for this compound, the following table provides data for its structural isomer, 4-(dimethylamino)-N-phenylbenzamide .

Table 1: Physicochemical Properties of 4-(dimethylamino)-N-phenylbenzamide

Property Value Source
Molecular Formula C₁₅H₁₆N₂O PubChem nih.gov
Molecular Weight 240.30 g/mol PubChem nih.gov
XLogP3 2.7 PubChem nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
Benzoyl chloride
N,N-dimethyl-p-phenylenediamine
N,N-diethylbenzamides
4-(dimethylamino)-N-phenylbenzamide
4-(dimethylamino)phenyl-5-oxopyrrolidines
p-(dimethylamino)aniline
4-nitro-N-(4-nitrophenyl)benzamide
2-isopropoxy-4-nitrobenzoic acid
N-phenylbenzamide
N,N'-alkylidene bisamides
4-Methyl-N-phenylbenzamide
N-(2-chlorophenyl)-benzamide
2-chloro-N-(phenyl)-benzamide
N-(2,3-dichlorophenyl)benzamide
N-(3,4-dichlorophenyl)-benzamide
2-chloro-N-(2-chlorophenyl)-benzamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)14-10-8-13(9-11-14)16-15(18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGWWPIMUCTINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Design

General Synthetic Approaches to N-[4-(dimethylamino)phenyl]benzamide and its Analogues

The creation of the amide bond between the benzoyl group and the N,N-dimethyl-p-phenylenediamine moiety can be accomplished through several reliable synthetic pathways.

The formation of an amide bond is one of the most frequently performed reactions in organic synthesis. rsc.org Traditional methods often require the "activation" of a carboxylic acid, typically by converting it into a more reactive derivative like an acyl chloride, anhydride (B1165640), or an activated ester. scispace.comnih.gov These activated intermediates are then reacted with an amine.

Another widely used strategy involves coupling reagents, which facilitate the direct condensation of a carboxylic acid and an amine. ucl.ac.ukresearchgate.net Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium (B103445) salts. ucl.ac.uknih.gov Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are also frequently used, particularly in pharmaceutical research, to promote efficient amide bond formation. ucl.ac.ukwalisongo.ac.idmdpi.com More recent advancements focus on direct catalytic amidation, which avoids the use of stoichiometric activating agents, thus aligning with the principles of green chemistry. ucl.ac.uksigmaaldrich.com

Palladium-catalyzed cross-coupling reactions represent a powerful method for forming carbon-nitrogen bonds, particularly in the synthesis of N-aryl amides. wikipedia.org The Buchwald-Hartwig amination, first reported in the 1980s and extensively developed since the mid-1990s, is a cornerstone of this approach. wikipedia.orglibretexts.org This reaction couples an amine with an aryl halide or triflate, providing a versatile route to aryl amines and their derivatives. wikipedia.orgyoutube.com

The reaction has seen the development of several generations of catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands (such as XPhos and SPhos) that enhance catalyst stability and reaction efficiency. youtube.com This methodology can be adapted to synthesize this compound by coupling benzamide (B126) with an appropriate aryl halide like 4-bromo-N,N-dimethylaniline, or by coupling N,N-dimethyl-p-phenylenediamine with an aryl halide. wikipedia.org A significant evolution of this method is the Pd-NHC-catalyzed transamidation, which involves the cross-coupling of amides by selective cleavage of the N-C(O) bond, offering an alternative to classical synthesis methods. rsc.orgrsc.org

Table 1: Evolution of Buchwald-Hartwig Amination Catalyst Systems

Catalyst Generation Typical Ligands Key Features & Improvements
First Generation P(o-Tolyl)₃ Initial development, limited to specific substrates. libretexts.org
Bidentate Ligands BINAP, DPPF Broader scope, including primary amines; higher rates and yields. wikipedia.org
Bulky Monophosphine Ligands XPhos, SPhos, BrettPhos Highly active, allowing for milder conditions and coupling of challenging substrates like amides. libretexts.orgyoutube.com
N-Heterocyclic Carbenes (NHCs) IPr, IMes Air- and moisture-stable precatalysts, useful in practical applications like transamidation. rsc.orgrsc.org

Nucleophilic acyl substitution is a fundamental and direct route for synthesizing amides like this compound. jk-sci.com This reaction typically involves the attack of a nucleophilic amine, in this case, N,N-dimethyl-p-phenylenediamine, on an electrophilic carbonyl carbon of a carboxylic acid derivative. researchgate.netunair.ac.id

The most common electrophile for this purpose is an acyl halide, such as benzoyl chloride. unair.ac.idunacademy.com The high reactivity of the acyl halide facilitates the reaction, which often proceeds rapidly at room temperature. commonorganicchemistry.com The reaction can also be performed with other acylating agents like anhydrides. jk-sci.com This method is highly reliable and is frequently used for the preparation of N-phenylbenzamides and their analogues. unair.ac.idresearchgate.net

Specific Reaction Mechanisms and Conditions

The practical application of the above strategies involves specific reaction setups and an understanding of the underlying mechanisms.

A classic and widely used method for synthesizing this compound is the Schotten-Baumann reaction. unacademy.comwikipedia.org This reaction involves the acylation of an amine with an acid chloride in the presence of a base. jk-sci.comwebsite-files.com

The mechanism proceeds in several steps:

The nucleophilic nitrogen atom of the amine (N,N-dimethyl-p-phenylenediamine) attacks the electrophilic carbonyl carbon of the acid chloride (benzoyl chloride). website-files.combyjus.com

This forms a tetrahedral intermediate. jk-sci.com

The intermediate collapses, expelling a chloride ion and forming a protonated amide. byjus.com

A base, such as aqueous sodium hydroxide (B78521) or an organic base like pyridine (B92270) or triethylamine, neutralizes the hydrochloric acid (HCl) formed during the reaction. jk-sci.combyjus.comorganic-chemistry.org This is crucial as it prevents the protonation of the unreacted amine, thereby allowing the reaction to go to completion. byjus.comorganic-chemistry.org

"Schotten-Baumann conditions" often refer to a two-phase system of water and an organic solvent (like dichloromethane). wikipedia.org The base resides in the aqueous phase to neutralize the acid, while the reactants and the final amide product remain in the organic phase. wikipedia.org

Table 2: Common Conditions for Schotten-Baumann Reaction

Component Example(s) Purpose
Amine N,N-dimethyl-p-phenylenediamine Nucleophile
Acylating Agent Benzoyl chloride Electrophile
Base NaOH, Pyridine, Triethylamine (TEA) Neutralizes HCl byproduct, drives equilibrium. jk-sci.combyjus.com
Solvent Dichloromethane (B109758) (DCM), Water (biphasic) Dissolves reactants and facilitates the reaction. commonorganicchemistry.comwikipedia.org
Temperature 0 °C to Room Temperature Controls reaction rate. commonorganicchemistry.comreddit.com

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" methods for amide synthesis that aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. walisongo.ac.idfigshare.com

Key green approaches applicable to the synthesis of this compound include:

Catalytic Direct Amidation : Instead of stoichiometric activators, catalytic amounts of substances like boric acid or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used to directly couple carboxylic acids and amines. scispace.combohrium.commdpi.com These reactions often have the advantage of producing water as the only byproduct. mdpi.com

Solvent-Free Reactions : Amide synthesis can be performed under solvent-free conditions, for example, by simply heating a mixture of the reactants or by using mechanochemistry (grinding). bohrium.comscience.govnumberanalytics.com A method using boric acid as a catalyst involves triturating the reactants (a carboxylic acid and urea (B33335) as the amine source) and then heating the mixture directly. scispace.comresearchgate.net

Use of Greener Solvents : When a solvent is necessary, toxic and hazardous options like dichloromethane and DMF are being replaced with more environmentally benign alternatives, such as the bio-based solvent Cyrene™. hud.ac.uk

Biocatalysis : Enzymes like lipases and amidases can catalyze the formation of amide bonds under mild, aqueous conditions, offering high selectivity and environmental compatibility. rsc.orgnumberanalytics.com

These green methodologies represent the future of amide bond formation, aiming for processes that are not only efficient but also economically and environmentally sustainable. researchgate.net

Synthesis of Structural Derivatives and Functionalized Analogues

The core structure of this compound serves as a foundational template for the development of a wide array of derivatives. Strategic modifications to this scaffold are typically aimed at enhancing biological activity, altering physicochemical properties, or introducing new functionalities. Synthetic efforts can be broadly categorized by the part of the molecule being modified: the benzamide moiety, the dimethylaminophenyl moiety, or through the incorporation of heterocyclic structures.

Modification of the Benzamide Moiety

Alterations to the benzamide portion of the molecule are a common strategy for creating analogues with diverse properties. These modifications typically involve the introduction of various substituents onto the phenyl ring of the benzoyl group.

A general approach to synthesizing these derivatives involves the reaction of a substituted benzoic acid with an appropriate aniline (B41778) derivative. For instance, a series of N-(4-sulfamoylphenyl)benzamide derivatives has been synthesized by coupling various substituted benzoic acids with 4-aminobenzene-1-sulfonamide. researchgate.net This coupling is often facilitated by peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). researchgate.net The progress of these reactions is typically monitored using thin-layer chromatography. researchgate.net

Another common method involves converting the substituted benzoic acid into a more reactive acyl chloride, usually with thionyl chloride (SOCl₂), which is then reacted with the desired aniline. researchgate.net For example, N-(4-chlorophenyl)benzamide can be synthesized from benzoyl chloride and 4-chloroaniline. nanobioletters.com Similarly, introducing a hydroxyl group at the para-position of the benzoyl ring to create 4-hydroxy-N-phenylbenzamide derivatives has been achieved through standard N-benzamide synthesis procedures. nanobioletters.com

The choice of substituent on the benzamide ring significantly influences the properties of the resulting compound. Studies have shown that introducing a chlorine atom or a nitro group can decrease the anti-proliferative activity of certain benzamide derivatives. nih.gov Conversely, other substitutions are explored to enhance specific biological activities.

Table 1: Examples of Modified Benzamide Moiety Derivatives

Compound Name Starting Materials Synthetic Approach
N-(4-sulfamoylphenyl)-4-methoxybenzamide 4-methoxybenzoic acid, 4-aminobenzene-1-sulfonamide Peptide coupling using EDCI/HOBt researchgate.net
N-(4-chlorophenyl)benzamide Benzoyl chloride, 4-chloroaniline Acyl chloride reaction nanobioletters.com
N-(4-bromophenyl)-4-hydroxybenzamide 4-hydroxybenzoic acid, 4-bromoaniline General N-benzamide synthesis nanobioletters.com

Modification of the Dimethylaminophenyl Moiety

Modifying the dimethylaminophenyl ring is another key avenue for derivatization. These changes can range from simple alterations of the dimethylamino group to the introduction of various substituents on the phenyl ring. The 4-dimethylaminophenyl fragment is considered a versatile component in drug discovery, known to impart or enhance bioactivity. nih.gov

One significant modification involves the reduction of a nitro group to a primary amine. The synthesis often starts with the reaction of a benzoyl chloride with p-nitroaniline. researchgate.net The resulting nitro-intermediate is then reduced to the corresponding amine, for example, N-(4-aminophenyl)-substituted benzamides, through catalytic hydrogenation using palladium on carbon (Pd/C). researchgate.net

The dimethylamino group itself can be part of a more complex structure. For example, researchers have synthesized compounds where the dimethylaminophenyl moiety is incorporated into a pyrrolidinone ring system. nih.gov In one study, 1-(4-(dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid was used as a key intermediate to create a library of new derivatives. nih.gov This highlights the ability to use the N,N-dimethylaniline starting material, p-(dimethylamino)aniline, to build more complex heterocyclic structures attached to the benzamide core. nih.gov

Furthermore, chalcones that include a dimethylaminophenyl fragment have been noted for their antioxidant and anti-inflammatory properties, indicating the broad utility of this moiety in medicinal chemistry. nih.gov

Table 2: Examples of Modified Dimethylaminophenyl Moiety Derivatives

Compound Name Starting Materials Key Modification Step
N-(4-aminophenyl)benzamide 4-nitrobenzoyl chloride, aniline Pd/C-catalyzed hydrogenation of the nitro group researchgate.net
1-(4-(dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives p-(dimethylamino)aniline Formation of a pyrrolidinone ring system from the aniline nitrogen nih.gov

Integration of Heterocyclic Scaffolds

The incorporation of heterocyclic rings is a powerful strategy for generating novel this compound analogues with significant potential as bioactive agents. Heterocyclic compounds are a cornerstone of drug design, and their integration can introduce key structural features for molecular recognition by biological targets. nih.gov

Several synthetic approaches have been developed to fuse or attach heterocyclic systems to the benzamide framework. A one-pot, three-component reaction has been efficiently used to create imidazole-based N-phenylbenzamide derivatives. nih.gov This method involves reacting phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile in the presence of an acid catalyst to yield the desired products in a short time frame. nih.gov

Another strategy involves building the heterocycle onto a pre-formed benzamide intermediate. For instance, new dimethyl maleimidyl heterocyclic derivatives have been synthesized starting from the reaction of dimethyl maleic anhydride with ethyl-4-amino benzoate. repec.org The resulting product is converted to a hydrazide, which then serves as a precursor for forming dihydroquinazoline (B8668462) or oxadiazole rings through condensation and cyclization reactions. repec.org

Thiazole moieties have also been successfully introduced. A series of N-phenylacetamide derivatives containing 4-arylthiazole groups was synthesized by first creating a 4-amino-N-phenylacetamide intermediate. nih.gov This intermediate was converted into a thiourea (B124793) and then condensed with α-halocarbonyl compounds to form the final thiazole-containing products. nih.gov

In other research, the 2-aminoimidazoline (B100083) rings of a known bioactive N-phenylbenzamide derivative were replaced with other heterocycles, such as 1H-benzimidazol-2-ylamine or pyridine-2-carboxamidine, to generate new series of compounds with different properties. nih.gov These examples underscore the modularity of the N-phenylbenzamide scaffold, allowing for the strategic integration of diverse heterocyclic systems to fine-tune biological activity. nih.govnih.gov

Table 3: Examples of Derivatives with Integrated Heterocyclic Scaffolds

Heterocycle Synthetic Approach Resulting Compound Class
Imidazole One-pot three-component reaction of phthalic anhydride, aniline, and 2,3-diaminomaleonitrile. nih.gov Imidazole-based N-phenylbenzamide derivatives nih.gov
Dihydroquinazoline / Oxadiazole Condensation of a 4-(N-dimethyl maleimidyl)phenyl hydrazide with aldehydes, followed by cyclization. repec.org Dimethyl maleimides with fused heterocyclic rings repec.org
Thiazole Condensation of a thiourea intermediate with α-halocarbonyl compounds. nih.gov N-phenylacetamide derivatives with 4-arylthiazole moieties nih.gov

Advanced Spectroscopic and Crystallographic Characterization Techniques

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the N-[4-(dimethylamino)phenyl]benzamide molecule.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. The presence of a secondary amide linkage gives rise to distinct vibrations. The N-H stretching vibration typically appears as a sharp band. The carbonyl (C=O) stretching vibration, known as the Amide I band, is a strong absorption expected in the region of 1680-1630 cm⁻¹. For related benzaldehyde (B42025) derivatives, this C=O stretch has been noted around 1680 cm⁻¹. researchgate.net

The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching vibrations, is another significant feature. The C-N stretching vibrations from the aromatic amine portion of the molecule are generally observed in the 1465-1545 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H out-of-plane bending vibrations appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern of the benzene (B151609) rings. The characteristic vibrations of the N,N-dimethylamino group, specifically the C-N stretching, also contribute to the spectrum, typically in the 1360-1250 cm⁻¹ range.

While a complete, published FT-IR spectrum for this compound is noted in chemical databases, the specific peak data is not broadly disseminated. nih.gov The table below summarizes the expected characteristic vibrational frequencies based on known data for its constituent functional groups.

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **
N-H StretchSecondary Amide (N-H)3350 - 3180
C-H Stretch (Aromatic)Ar-H3100 - 3000
C-H Stretch (Aliphatic)C-H in -N(CH₃)₂2990 - 2850
Amide I (C=O Stretch)Amide C=O1680 - 1630
C=C Stretch (Aromatic)Aromatic Ring1600 - 1450
Amide II (N-H Bend + C-N Stretch)Amide N-H / C-N1550 - 1510
C-N StretchAryl-N1465 - 1250

Note: The data in this table represents typical ranges for the indicated functional groups and are not all experimentally derived from this compound itself.

Raman spectroscopy serves as a valuable complementary technique to FT-IR for the structural analysis of this compound. It is particularly effective for observing the vibrations of non-polar bonds and symmetric vibrations, which can be weak or absent in FT-IR spectra. Key expected signals would include the symmetric stretching modes of the aromatic rings, which are typically strong in Raman spectra. The C=C stretching vibrations of the phenyl rings and the C-N bond vibrations would also be Raman active. To date, specific experimental Raman data for this compound has not been reported in the surveyed literature.

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **
Data Not Available--

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the definitive method for mapping the carbon and proton framework of this compound, confirming the connectivity of atoms within the molecule.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The structure contains several unique proton signals:

N,N-dimethyl protons (-N(CH₃)₂): A sharp singlet is expected for the six equivalent protons of the two methyl groups attached to the nitrogen atom.

Aromatic protons (Ar-H): The two phenyl rings are chemically distinct. The protons on the benzoyl ring and the 4-(dimethylamino)phenyl ring will appear as a series of multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The coupling patterns (doublets, triplets) and integration values would correspond to the specific substitution pattern of each ring.

Amide proton (-NH-): A singlet corresponding to the amide proton is also expected. Its chemical shift can be variable and is dependent on solvent and concentration, but it typically appears downfield. For the related compound N-phenylbenzamide, this proton signal is observed at 10.25 ppm in DMSO-d₆. rsc.org

Proton Environment Expected Chemical Shift (δ ppm) Multiplicity Integration
-N(CH₃)₂~3.0Singlet6H
Aromatic H's6.7 - 8.0Multiplets9H
Amide H> 8.0Singlet1H

Note: This table is based on the expected chemical shifts for the given structure; specific experimental data is not available in the cited literature.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. PubChem indicates the existence of a ¹³C NMR spectrum for this compound. nih.gov The expected spectrum would feature:

N,N-dimethyl carbons (-N(CH₃)₂): A signal in the aliphatic region (around 40 ppm) for the two equivalent methyl carbons.

Aromatic carbons: A series of signals in the aromatic region (approximately 110-155 ppm). The carbon atom attached to the dimethylamino group (C-N) would be significantly shielded, while the carbons of the benzoyl group would show distinct shifts.

Carbonyl carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of 165-170 ppm. For the similar N-phenylbenzamide structure, this peak is found at 166.02 ppm. rsc.org

Carbon Environment Expected Chemical Shift (δ ppm)
-N(CH₃)₂~ 40
Aromatic C's111 - 153
Carbonyl C=O165 - 170

Note: This table is based on expected chemical shifts and data from related compounds; specific experimental data is not available in the cited literature. A ¹³C NMR spectrum is noted to exist in the PubChem database. nih.gov

Electronic Absorption and Emission Spectroscopy

The electronic transitions and photophysical properties of this compound are studied using UV-Vis absorption and fluorescence spectroscopy. The molecule's chromophore is dominated by the 4-(dimethylamino)benzoyl unit. Studies on closely related amide derivatives of 4-N,N-dimethylamino benzoic acid show absorption maxima in the range of 295-315 nm. nih.gov

This class of compounds is known to exhibit fluorescence. nih.gov The emission properties are highly dependent on the polarity of the solvent, a characteristic feature of molecules capable of forming a twisted intramolecular charge transfer (TICT) state upon excitation. nih.gov In various solvents, a normal fluorescence emission band is observed between 330-360 nm. nih.gov However, in polar solvents, an additional, significantly red-shifted emission band appears at approximately 460-475 nm. nih.gov This secondary band is attributed to the emission from the stabilized TICT state. nih.gov The Stokes shift for these molecules can be quite large, on the order of 6,000 cm⁻¹, which is indicative of a substantial geometric rearrangement in the excited state. nih.gov

Spectroscopic Parameter Wavelength (nm) Solvent Conditions
Absorption Maximum (λ_abs)295 - 315General Solvents
Fluorescence Maximum (λ_em_)330 - 360General Solvents
TICT Fluorescence Maximum (λ_em_)460 - 475Polar Solvents

Note: The data in this table is based on studies of closely related amide derivatives of 4-N,N-dimethylamino benzoic acid. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of this compound and its derivatives are primarily governed by the π-systems of the benzoyl and dimethylaminophenyl moieties. Studies on closely related derivatives of 4-N,N-dimethylamino benzoic acid reveal characteristic absorption maxima (λmax) in the ultraviolet region, typically falling within the range of 295 to 315 nm. researchgate.net The position of these absorption bands is influenced by the solvent environment; dispersive interactions tend to cause a red shift (a shift to longer wavelengths), while proton-donating solvents can induce a blue shift (a shift to shorter wavelengths). mdpi.com This solvatochromism is indicative of changes in the electronic ground and excited states of the molecule upon interaction with solvent molecules. For instance, a study on 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) derivatives, which also possess substituted phenyl rings, showed a long-wavelength absorption band in the range of 340-400 nm in acetonitrile.

Table 1: UV-Vis Absorption Data for Related Compounds

Compound/Derivative Class Solvent Absorption Maximum (λmax)
Derivatives of 4-N,N-dimethylamino benzoic acid Various 295 - 315 nm researchgate.net

Fluorescence Spectroscopy

The fluorescence properties of this compound analogues are of significant interest due to the potential for intramolecular charge transfer (ICT) phenomena. Upon excitation, molecules containing both an electron-donating group (like the dimethylamino group) and an electron-accepting group can exhibit dual fluorescence, corresponding to a locally excited (LE) state and a charge-transfer state.

Research on derivatives of 4-N,N-dimethylamino benzoic acid has shown that these compounds typically exhibit fluorescence emission maxima in the range of 330 to 360 nm. researchgate.net A notable characteristic of these and similar compounds is the appearance of a second, significantly red-shifted fluorescence band in polar solvents, often observed between 460 and 475 nm. researchgate.net This large Stokes-shifted emission is attributed to the formation of a twisted intramolecular charge transfer (TICT) state, where the dimethylamino group twists relative to the phenyl ring in the excited state, leading to a more polar electronic configuration that is stabilized by polar solvent molecules. researchgate.net The observation of dual fluorescence even in nonpolar solvents for some related molecules suggests that the TICT state can be energetically favorable regardless of the solvent environment. mdpi.com The study of similar molecules like 4-(diisopropylamino)benzonitrile (B3050731) also supports the concept of fluorescence emission from an ICT state.

Table 2: Fluorescence Emission Data for Related Compounds

Compound/Derivative Class Solvent Polarity Emission Maximum (λem) Phenomenon
Derivatives of 4-N,N-dimethylamino benzoic acid Various 330 - 360 nm researchgate.net Locally Excited (LE) State
Derivatives of 4-N,N-dimethylamino benzoic acid Polar 460 - 475 nm researchgate.net Twisted Intramolecular Charge Transfer (TICT) State

Mass Spectrometry Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a higher-energy ionization technique that leads to extensive fragmentation, providing valuable structural information. While a specific EI-MS spectrum for this compound is not detailed in the provided results, general fragmentation patterns for amides are well-established. researchgate.netlibretexts.org A common fragmentation pathway for benzamides involves the cleavage of the amide bond. For this compound, this would likely involve several key fragmentation steps.

The molecular ion peak (M•+) would be observed at an m/z corresponding to the molecular weight of the compound (240.30). A primary fragmentation would be the cleavage of the C-N bond of the amide, which could lead to a benzoyl cation ([C6H5CO]+) with an m/z of 105, or a [4-(dimethylamino)phenyl]aminyl radical. Another possibility is the formation of the 4-(dimethylamino)benzoyl cation ([C9H10NO]+) at m/z 148 and a phenyl radical. Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation ([C6H5]+) at m/z 77 through the loss of carbon monoxide (CO). The dimethylaminophenyl moiety can also undergo characteristic fragmentations. PubChem lists a GC-MS entry for 4-(dimethylamino)-N-phenylbenzamide, though the specific fragmentation data is not provided. researchgate.net

Table 3: Predicted Major EI-MS Fragments for this compound

Ion m/z (approximate) Description
[C15H16N2O]•+ 240 Molecular Ion
[C9H10NO]+ 148 4-(dimethylamino)benzoyl cation
[C7H5O]+ 105 Benzoyl cation
[C6H5]+ 77 Phenyl cation

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) would provide more detailed structural information by isolating a specific parent ion and inducing its fragmentation. For this compound, an MS/MS experiment on the [M+H]+ ion (m/z 241) would help to confirm the fragmentation pathways proposed in EI-MS. For instance, the fragmentation of the m/z 241 ion could be studied to observe the loss of neutral molecules such as aniline (B41778) (C6H5NH2) or 4-dimethylaminobenzaldehyde (C9H11NO). While specific tandem mass spectrometry data for the target compound is not available in the search results, studies on related N-phenyl benzenesulfonamides have shown characteristic fragmentation patterns, such as the loss of SO2 and subsequent rearrangements, highlighting the utility of this technique in elucidating complex fragmentation mechanisms.

X-ray Crystallography for Solid-State Structure Determination

To date, a definitive single-crystal X-ray structure of this compound has not been reported in the searched literature. However, crystallographic data for closely related compounds provide valuable insights into the likely solid-state conformation. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined to be in the orthorhombic space group Pna21. mdpi.com Another related compound, 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate, crystallizes with the planes of its phenoxy and phthalonitrile (B49051) rings oriented at a dihedral angle of 60.39°. researchgate.net It is expected that in the solid state, this compound would exhibit a largely planar benzamide (B126) core due to resonance stabilization. The planarity and the dihedral angle between the two phenyl rings would be key structural features, influenced by crystal packing forces and potential intermolecular hydrogen bonding involving the amide N-H group.

Table 4: Crystallographic Data for a Related Benzamide Derivative

Compound Crystal System Space Group Key Structural Feature
N-allyl-N-benzyl-4-methylbenzenesulfonamide mdpi.com Orthorhombic Pna21 -

Single Crystal X-ray Diffraction (SCXRD)

For a molecule like this compound, a successful SCXRD analysis would yield a Crystallographic Information File (CIF), a standard format for storing and exchanging crystallographic data. nationalacademies.org This file would contain specific details about its crystal structure. However, a review of publicly available crystallographic databases indicates that the complete single-crystal X-ray diffraction data, including the crystal system, space group, and unit cell parameters for this compound, have not been deposited or are not readily accessible in the public domain.

Should such data become available, it would be presented in a format similar to the following conceptual table, which outlines the key crystallographic parameters typically reported.

Table 1: Representative Crystallographic Data from SCXRD Analysis (Note: No experimental data is currently available for this compound in public databases. The table below is a template.)

Parameter Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z Value

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a complementary technique used for the characterization of crystalline materials. ugr.es Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. ugr.esyoutube.com The technique is particularly useful for phase identification, assessing sample purity, and determining the degree of crystallinity of a bulk sample. ugr.es

A PXRD pattern is a fingerprint of a crystalline compound, characterized by a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are unique to the compound's crystal structure. elementalmicroanalysis.com

As with SCXRD, specific experimental powder X-ray diffraction data for this compound, such as a list of characteristic 2θ peaks and their relative intensities, is not found in the reviewed scientific literature. Such data is crucial for routine identification and quality control in a manufacturing setting.

Complementary Analytical Methods

In addition to crystallographic techniques, other analytical methods are essential for confirming the elemental composition and purity of a synthesized compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. unipd.it The experimental results are compared against the theoretical values calculated from the compound's molecular formula to assess its purity. For this compound, with the molecular formula C₁₅H₁₆N₂O, the theoretical elemental composition can be precisely calculated. nih.gov This analysis is typically performed using an automated CHNS analyzer where the sample is combusted, and the resulting gases are quantified. unipd.itresearchgate.net

Table 2: Elemental Analysis Data for this compound (C₁₅H₁₆N₂O)

Element Theoretical %
Carbon (C) 74.97
Hydrogen (H) 6.71
Nitrogen (N) 11.66

Discrepancies between the experimental and theoretical values can indicate the presence of impurities, residual solvents, or moisture in the sample.

Thin-Layer Chromatography (TLC) for Purity and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to separate mixtures of compounds. nih.gov It is widely employed in synthetic chemistry to monitor the progress of a reaction, identify compounds present in a mixture, and assess the purity of the final product. nih.gov

In the context of this compound synthesis, TLC would be used to track the consumption of the starting materials and the formation of the product. The purity of the isolated compound can be inferred by the presence of a single spot on the TLC plate after development and visualization.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of conditions (stationary phase and mobile phase). The choice of the mobile phase, typically a mixture of solvents, is crucial for achieving good separation. For benzamide derivatives and other related organic compounds, common solvent systems include mixtures of ethyl acetate (B1210297) and n-hexane. nih.gov The spots can be visualized under UV light or by using staining agents. nih.gov

Specific Rf values for this compound would be determined experimentally based on the selected TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄) and the optimized mobile phase.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely employed due to its favorable balance between accuracy and computational cost. DFT calculations can elucidate a variety of molecular properties for derivatives of benzamide (B126).

Optimization of Molecular Geometries

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation of the molecule, which corresponds to the minimum energy on the potential energy surface. nih.gov This is achieved by calculating the forces on each atom and adjusting their positions until these forces are minimized. For a related molecule, 4-(dimethylamino)benzaldehyde (B131446) (DMABA), DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on similar benzamide structures show that calculated bond lengths are often slightly larger than experimental values obtained from X-ray diffraction, a difference attributed to the fact that calculations are performed on isolated molecules in the gas phase, whereas experimental data is from the solid state. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Related Benzamide Derivative (Data is representative and not for N-[4-(dimethylamino)phenyl]benzamide)

ParameterBond Length (Å)Bond Angle (°)
C=O1.23-
C-N (amide)1.36-
N-C (phenyl)1.42-
C-N-C (amide)-125.0
O=C-N-122.0

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. iqce.jp The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. chalcogen.rophyschemres.org A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. chalcogen.ro For many organic molecules, this gap is predictive of charge transfer capabilities within the molecule. physchemres.org

Table 2: Representative Frontier Orbital Energies and Energy Gap (Data is illustrative and not for this compound)

OrbitalEnergy (eV)
HOMO-5.80
LUMO-1.50
Energy Gap (ΔE) 4.30

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. nih.gov It is mapped onto the electron density surface and color-coded to indicate different potential regions. Red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. nih.gov Green and yellow regions correspond to neutral or weakly interactive areas. MEP maps are invaluable for predicting and understanding intermolecular interactions and chemical reactivity. nih.goviqce.jp For a molecule with a dimethylamino group and a benzamide structure, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen.

Vibrational Frequency Analysis and Assignment

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies of the normal modes of vibration of a molecule. nih.gov These calculated frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to provide a detailed assignment of the observed spectral bands. conicet.gov.ar For complex molecules, this computational approach is indispensable for accurately interpreting the vibrational spectra. sigmaaldrich.com Studies on similar molecules like 4-(dimethylamino)benzaldehyde have shown excellent agreement between calculated and experimental spectra, allowing for a reliable assignment of vibrational modes, including stretching, bending, and torsional motions. mdpi.comrcsb.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to study electronically excited states. mpg.deohio-state.edursc.org TD-DFT is a popular method for calculating the electronic absorption and emission spectra of molecules. nih.govrsc.orgbenasque.org It can predict the excitation energies, oscillator strengths (which determine the intensity of an electronic transition), and the nature of the transitions (e.g., π→π* or n→π*). conicet.gov.ar For molecules with donor-acceptor character, like this compound, TD-DFT is crucial for understanding their photophysical properties, such as absorption wavelengths (λmax) and fluorescence. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations would provide critical insights into its conformational landscape, revealing the accessible three-dimensional arrangements of the molecule and the transitions between them.

Methodology: An MD simulation of this compound would typically involve defining a force field (e.g., AMBER, CHARMM, or GROMOS) that describes the potential energy of the system as a function of its atomic coordinates. The simulation would be initiated from an optimized geometry of the molecule, often obtained from quantum mechanical calculations. The system would then be solvated in a chosen solvent box (e.g., water or a non-polar solvent) and subjected to energy minimization to remove any unfavorable contacts. Following this, the system is gradually heated to a desired temperature and equilibrated. The production phase of the MD simulation then follows, during which the trajectory of each atom is calculated by integrating Newton's laws of motion over a set period, often on the scale of nanoseconds to microseconds.

Intermolecular Interaction Energy Calculations

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in condensed phases, such as in molecular crystals or in solution. Computational methods can quantify the strength and nature of these interactions.

Methodology: The calculation of intermolecular interaction energies typically involves quantum mechanical methods. Density Functional Theory (DFT) is a commonly used approach, often with dispersion corrections (e.g., DFT-D) to accurately account for van der Waals forces, which are significant in non-covalent interactions. For a dimer of this compound, the interaction energy is calculated by subtracting the energies of the individual monomeric units from the total energy of the dimer.

Eint = Edimer - 2 * Emonomer

To obtain a more detailed understanding, Symmetry-Adapted Perturbation Theory (SAPT) can be employed. SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction (polarization), and dispersion. This allows for a qualitative and quantitative assessment of the forces driving the intermolecular association. nih.gov

A hypothetical breakdown of interaction energies for a stacked dimer of this compound, based on typical values for similar aromatic amides, is presented in the table below.

Interaction ComponentEstimated Energy (kcal/mol)
Electrostatics-5 to -10
Exchange-Repulsion+8 to +15
Induction-1 to -3
Dispersion-10 to -20
Total Interaction Energy -8 to -18

This table is illustrative and based on general principles of intermolecular interactions for similar compounds.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry allows for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for confirming molecular structures and interpreting experimental spectra.

Methodology: The prediction of NMR chemical shifts is typically performed using DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.gov The first step involves optimizing the geometry of this compound using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). nih.gov Following geometry optimization, the NMR shielding tensors are calculated for each nucleus. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δcalc = σref - σcalc

Solvent effects can be included in these calculations using implicit solvent models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions. researchgate.net

Detailed Research Findings: The calculated ¹H and ¹³C NMR chemical shifts for this compound would provide a direct comparison with experimental data. The protons of the dimethylamino group would be expected to appear as a singlet in the upfield region of the ¹H NMR spectrum. The aromatic protons would show a complex splitting pattern characteristic of para- and mono-substituted benzene (B151609) rings. In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal. The accuracy of the predicted chemical shifts depends heavily on the chosen computational method and the proper consideration of conformational averaging, as the observed chemical shift in solution is a population-weighted average over all accessible conformations. nih.gov

Below is a table showing a hypothetical comparison of experimental versus computationally predicted ¹³C NMR chemical shifts for selected carbon atoms in this compound, based on typical accuracies of DFT calculations.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carbonyl (C=O)166.5165.8
C-N(CH₃)₂152.0152.5
C-NH140.2139.7
N(CH₃)₂40.140.5

This table is for illustrative purposes. Actual experimental and calculated values would be required for a definitive comparison.

Reactivity, Reaction Mechanisms, and Chemical Transformations

Investigation of Chemical Reactivity and Stability

The chemical reactivity and stability of N-[4-(dimethylamino)phenyl]benzamide are governed by the interplay of its constituent functional groups: the electron-donating N,N-dimethylamino group and the resonance-stabilized benzamide (B126) linkage. The amide bond, while generally stable, is susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the molecule into benzoic acid and N,N-dimethyl-p-phenylenediamine.

The presence of the N,N-dimethylamino group significantly influences the reactivity of the phenyl ring to which it is attached. As a strong activating group, it increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic aromatic substitution. Conversely, the benzamide group is considered an electron-withdrawing and deactivating group, which reduces the reactivity of the benzoyl phenyl ring towards electrophiles.

Reaction Mechanisms: Theoretical and Experimental Elucidation

Nucleophilic substitution reactions are fundamental to the synthesis and transformation of benzamide derivatives. The synthesis of N-phenylbenzamides, for instance, can be achieved by reacting substituted benzoyl chlorides with reagents like 1,3-diphenylthiourea, a process that involves nucleophilic attack. unair.ac.id

The core of this compound features two primary sites for nucleophilic attack: the carbonyl carbon of the amide group and the aromatic rings.

Nucleophilic Acyl Substitution : This is a common pathway for amides. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This can lead to the cleavage of the amide bond, especially under harsh conditions with strong nucleophiles or with catalysis. The use of organolithium reagents can convert benzamides into ketones through nucleophilic acyl substitution. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) : This reaction typically requires an aromatic ring to be electron-poor, usually achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The phenyl ring carrying the dimethylamino group is electron-rich and thus not susceptible to SNAr. However, the benzoyl ring, while deactivated by the carbonyl group, could potentially undergo SNAr if further activated with strong electron-withdrawing substituents. A general mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org The synthesis of N-(nitrophenyl) benzamide derivatives via nucleophilic aromatic substitution has been demonstrated. researchgate.net

The table below summarizes potential nucleophilic substitution pathways.

Table 1: Potential Nucleophilic Substitution Pathways for this compound

Reaction Type Attacking Nucleophile Site of Attack Conditions Potential Products
Nucleophilic Acyl Substitution Hydroxide (B78521) (OH⁻), Alkoxides (RO⁻) Amide Carbonyl Carbon Acidic or Basic, Heat Benzoic acid + N,N-dimethyl-p-phenylenediamine

The electrochemical properties of this compound are influenced by the N,N-dimethylamino group, which is susceptible to oxidation. Polyamides containing the related N,N,N',N'-tetraphenyl-1,4-phenylenediamine moiety exhibit reversible oxidation redox couples. ntu.edu.tw These polymers show stable electrochromic characteristics, changing color upon oxidation. ntu.edu.tw This suggests that this compound could also undergo oxidation at the tertiary amine, potentially forming a radical cation.

The reduction of benzamides is more challenging due to the stability of the amide bond. However, related α,β-unsaturated carbonyl compounds, such as 4-(N,N-Dimethylamino) Phenyl propenal, undergo electrochemical reduction where the carbon-carbon double bond and the aldehyde group are reduced in separate steps, with the mechanism being pH-dependent. yildiz.edu.tr While this compound lacks such a conjugated system, strong reducing agents could potentially reduce the carbonyl group of the amide.

The general principles of oxidation and reduction involve the loss or gain of electrons, respectively, which can be identified by changes in oxidation states. youtube.com

Benzamide derivatives can participate in various cyclization and rearrangement reactions, often catalyzed by transition metals, to form complex heterocyclic structures.

Cyclization Reactions : Intramolecular cyclization of N-substituted benzamides is a key method for synthesizing C(3)-substituted isoindolinones. researchgate.net These reactions can proceed through mechanisms involving C-H bond activation, where a transition metal catalyst activates a C-H bond on the benzoyl ring, followed by annulation. researchgate.net For example, ruthenium-catalyzed oxidative cyclization of benzamides with vinyl sulfone can produce 3-methyleneisoindolin-1-ones. researchgate.net Another pathway involves an amidyl radical-initiated 5-exo-trig cyclization. nih.gov

Rearrangement Reactions : Several classic organic rearrangements involve amides or their derivatives.

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one less carbon atom using bromine and a strong base. bdu.ac.inbyjus.com While this compound is a secondary amide, this reaction highlights a potential transformation pathway for related primary amide structures. The mechanism involves the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom, forming an isocyanate intermediate. bdu.ac.in

Beckmann Rearrangement : This reaction converts an oxime into an amide under acidic conditions. byjus.commasterorganicchemistry.com The mechanism involves the migration of a group anti-periplanar to the leaving group on the oxime nitrogen to form a nitrilium ion, which is then hydrolyzed to the amide. bdu.ac.inmasterorganicchemistry.com This reaction is more relevant to the synthesis of amides rather than their subsequent transformation.

Smiles Rearrangement : This is an intramolecular nucleophilic aromatic substitution. Gas-phase Smiles rearrangement reactions have been observed for deprotonated benzamide derivatives in mass spectrometry. nih.gov A similar rearrangement could potentially occur in this compound derivatives under specific conditions.

Role of Functional Groups in Reaction Dynamics

The reactivity of this compound is a direct consequence of its two key functional groups, whose electronic and steric properties dictate the molecule's behavior in chemical transformations.

N,N-Dimethylamino Group :

Electronic Effect : This tertiary amine group is a powerful electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the attached phenyl ring (a +M effect). This significantly increases the nucleophilicity of the aromatic ring, making it highly reactive towards electrophiles.

Reactivity Influence : It directs incoming electrophiles to the ortho positions relative to itself. It also makes the nitrogen atom a site for oxidation, as seen in related triarylamine-based polymers. ntu.edu.tw

Benzamide Group (-CO-NH-) :

Reactivity Influence : The carbonyl oxygen and the amide nitrogen can participate in hydrogen bonding, influencing the molecule's physical properties and interactions with solvents or catalysts. The amide linkage is the site of potential hydrolysis. nih.gov The electrophilicity of the carbonyl carbon makes it a target for strong nucleophiles. researchgate.netnih.gov

The combination of a strongly activating group on one ring and a deactivating group on the other creates a molecule with distinct reactive sites, allowing for selective chemical modifications.

Table 2: Summary of Functional Group Influence on Reactivity

Functional Group Type Electronic Effect on Attached Ring Influence on Reactivity
N,N-Dimethylamino Activating Electron-donating (+M, -I) Increases nucleophilicity of its phenyl ring; directs ortho electrophilic substitution; site of oxidation.

Structure Property Relationships in N 4 Dimethylamino Phenyl Benzamide Systems

Correlation of Molecular Structure with Spectroscopic Characteristics

The spectroscopic properties of N-[4-(dimethylamino)phenyl]benzamide are intrinsically linked to its molecular structure. The molecule consists of a benzamide (B126) group connected to a 4-(dimethylamino)phenyl group. This arrangement of an electron-donating group (dimethylamino) and an electron-accepting group (carbonyl of the benzamide) connected through a phenyl ring gives rise to intramolecular charge transfer (ICT) characteristics.

The spectroscopic analysis reveals key features:

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the various functional groups present in the molecule. For instance, the N-H stretching vibration and the C=O stretching vibration of the amide group are prominent features. researchgate.net The positions of these bands can be influenced by hydrogen bonding and the electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net The chemical shifts of the aromatic protons and carbons are influenced by the electron-donating dimethylamino group and the electron-withdrawing benzamide moiety.

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, which can help in elucidating the structure. researchgate.net

Influence of Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of this compound and related systems are highly sensitive to the nature and position of substituents on the aromatic rings. Introducing different functional groups can significantly alter the intramolecular charge transfer (ICT) characteristics, leading to changes in absorption and emission spectra. nih.govrug.nl

Key observations from research include:

Electron-donating vs. Electron-withdrawing Groups: Attaching electron-donating groups (EDGs) to the benzoyl ring or electron-withdrawing groups (EWGs) to the N-phenyl ring can enhance the ICT process. This enhancement typically results in a bathochromic (red) shift in the absorption and fluorescence spectra, meaning the molecule absorbs and emits light at longer wavelengths. nih.gov Conversely, placing EWGs on the benzoyl ring or EDGs on the N-phenyl ring can lead to a hypsochromic (blue) shift.

HOMO-LUMO Energy Gap: Substituents directly impact the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov EDGs generally raise the HOMO energy level, while EWGs lower the LUMO energy level. This modulation of the HOMO-LUMO energy gap is the fundamental reason for the observed shifts in the optical spectra. nih.gov

Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also affected by substituents. The presence of certain groups can introduce non-radiative decay pathways, leading to a decrease in quantum yield, while others can enhance it. nih.gov

These substituent effects provide a powerful tool for tuning the electronic and optical properties of this compound derivatives for specific applications. rug.nl

Table 1: Effect of Substituents on the Optical Properties of Benzamide Derivatives

Substituent TypePositionEffect on Absorption/EmissionImpact on HOMO-LUMO Gap
Electron-Donating Group (EDG)Benzoyl RingBathochromic (Red) ShiftDecreases
Electron-Withdrawing Group (EWG)N-Phenyl RingBathochromic (Red) ShiftDecreases
Electron-Withdrawing Group (EWG)Benzoyl RingHypsochromic (Blue) ShiftIncreases
Electron-Donating Group (EDG)N-Phenyl RingHypsochromic (Blue) ShiftIncreases

Investigation of Solvatochromism and Environmental Effects

This compound and similar donor-acceptor molecules often exhibit solvatochromism, a phenomenon where the color of a solution changes with the polarity of the solvent. wikipedia.org This behavior is a direct consequence of the change in the molecule's dipole moment upon electronic excitation.

Key aspects of solvatochromism in these systems include:

Intramolecular Charge Transfer (ICT): In the ground state, the molecule has a certain dipole moment. Upon absorption of light, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting benzamide group, leading to an excited state with a significantly larger dipole moment. researchgate.net

Solvent Polarity: Polar solvents can stabilize the more polar excited state to a greater extent than the less polar ground state. wikipedia.org This differential stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the fluorescence spectrum as the solvent polarity increases. wikipedia.orgresearchgate.net This is known as positive solvatochromism.

Hydrogen Bonding: In protic solvents (e.g., alcohols), specific interactions like hydrogen bonding can also play a significant role in stabilizing the excited state, further influencing the solvatochromic shift. researchgate.net The ability of the solvent to act as a hydrogen bond donor or acceptor can be a critical factor.

Applications: The sensitivity of the fluorescence of these compounds to the local environment makes them useful as fluorescent probes to study the polarity of microenvironments, such as in polymers or biological systems. nih.govnih.gov

The study of solvatochromism provides valuable insights into the electronic structure of the excited state and the nature of solute-solvent interactions. eurjchem.com

Structural Modulations for Tunable Nonlinear Optical Response

Molecules with a strong intramolecular charge transfer character, like this compound, are promising candidates for nonlinear optical (NLO) materials. Their ability to interact with intense light sources to produce new frequencies makes them relevant for applications in optoelectronics and photonics. rsc.orgresearchgate.net

The NLO response of these materials can be tuned through strategic structural modifications:

Enhancing Donor-Acceptor Strength: Increasing the electron-donating ability of the donor group (e.g., by replacing dimethylamino with a stronger donor) or the electron-accepting ability of the acceptor group can significantly enhance the molecular hyperpolarizability (β), a key parameter for second-order NLO activity.

Extending π-Conjugation: Lengthening the conjugated bridge between the donor and acceptor groups allows for more efficient charge transfer, which generally leads to a larger NLO response. rsc.org

Molecular Packing in the Solid State: For second-order NLO applications, it is crucial that the molecules crystallize in a non-centrosymmetric space group. researchgate.netnih.gov Even small changes to the molecular structure can influence the crystal packing and, consequently, the bulk NLO properties. The introduction of specific substituents can be used to engineer the desired crystal symmetry.

Third-Order NLO Properties: While second-order NLO requires non-centrosymmetry, third-order NLO effects can be observed in all materials. The third-order NLO susceptibility (χ(3)) can also be tuned by modifying the molecular structure to enhance the electronic delocalization and charge transfer characteristics. nih.govresearchgate.net

By carefully designing the molecular structure, it is possible to optimize the NLO properties of this compound derivatives for specific device requirements. figshare.comresearchgate.net

Table 2: Strategies for Tuning Nonlinear Optical Response

Structural ModificationEffect on NLO Properties
Increased Donor/Acceptor StrengthEnhances molecular hyperpolarizability (β)
Extended π-ConjugationIncreases efficiency of charge transfer, boosting NLO response
Control of Crystal PackingAims for non-centrosymmetric alignment for second-order NLO
Enhanced Electronic DelocalizationCan improve third-order NLO susceptibility (χ(3))

Interplay between Conformation and Photophysical Behavior

The three-dimensional conformation of this compound plays a critical role in determining its photophysical properties. The relative orientation of the benzoyl and N-phenyl rings, specifically the torsion angle between them, can significantly influence the extent of electronic communication between the donor and acceptor moieties.

Planarity and Conjugation: A more planar conformation allows for better overlap of the π-orbitals across the molecule, facilitating more efficient intramolecular charge transfer. researchgate.net Any steric hindrance that forces the rings to twist out of planarity can disrupt this conjugation, leading to a hypsochromic (blue) shift in the absorption and emission spectra and potentially a lower fluorescence quantum yield.

Twisted Intramolecular Charge Transfer (TICT): In some related systems, upon excitation, the molecule can relax into a "twisted intramolecular charge transfer" (TICT) state, where the donor and acceptor moieties are perpendicular to each other. This process is often associated with a dual fluorescence, where one emission band corresponds to the locally excited state and another, red-shifted band, corresponds to the TICT state. The formation of TICT states is highly dependent on solvent polarity and viscosity.

Understanding the relationship between the molecular conformation and the resulting photophysical properties is essential for the rational design of fluorescent molecules with tailored characteristics.

Advanced Material Science and Photonic Applications

Development of Nonlinear Optical (NLO) Materials

The quest for novel materials with significant nonlinear optical (NLO) properties is driven by the demand for advanced photonic technologies, including optical switching, data processing, and frequency conversion. Organic molecules, such as N-[4-(dimethylamino)phenyl]benzamide, have garnered considerable attention due to their large NLO responses, high damage thresholds, and the flexibility for molecular engineering. The NLO properties of these materials arise from the interaction of intense light with the material, leading to a nonlinear response in the material's polarization.

Second Harmonic Generation (SHG) and Hyperpolarizability Studies

Second Harmonic Generation (SHG) is a second-order nonlinear optical process where two photons with the same frequency interact with the NLO material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is intrinsically linked to the molecular first hyperpolarizability (β), a measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

For donor-π-acceptor (D-π-A) molecules like this compound, where the dimethylamino group acts as the electron donor and the benzamide (B126) moiety can act as an acceptor through the conjugated system, a significant first hyperpolarizability is anticipated. Theoretical studies employing Density Functional Theory (DFT) have become a crucial tool for predicting the NLO properties of such chromophores. For instance, calculations on similar D-π-A systems have shown that the first hyperpolarizability can be significantly enhanced by optimizing the donor and acceptor strengths and the nature of the π-conjugated bridge. While specific experimental SHG efficiency data for crystalline this compound is not widely reported, computational studies on analogous D-π-A benzamide derivatives suggest that they possess notable β values, making them promising candidates for SHG applications. The calculated first hyperpolarizability (β) for some donor-acceptor systems can be many times higher than that of urea (B33335), a standard reference material for NLO studies. researchgate.netnih.gov

Third-Order Nonlinear Optical Properties (e.g., Optical Limiting)

Third-order NLO phenomena are dependent on the second hyperpolarizability (γ) and the third-order nonlinear optical susceptibility (χ(3)). These properties are crucial for applications like optical limiting, a mechanism that protects sensitive optical sensors and human eyes from damage by high-intensity laser beams. An optical limiter exhibits high transmittance at low input fluences and low transmittance at high input fluences.

Research on compounds structurally related to this compound has demonstrated significant third-order NLO properties. For example, a hydrazone derivative, {(1Z)-[4-(Dimethylamino)phenyl]methylene} 4-nitrobenzocarboxy hydrazone monohydrate, which shares the 4-(dimethylamino)phenyl donor moiety, was investigated for its optical limiting behavior using the Z-scan technique. scirp.org The study revealed that this compound exhibits a strong nonlinear absorption and refractive index. The optical limiting effect was observed to have a threshold power value of 6 mW at 488 nm and 9 mW at 514 nm, indicating its potential for optical limiting applications. scirp.org The nonlinear absorption in such molecules is often attributed to processes like two-photon absorption (TPA) and excited-state absorption (ESA). ucf.edu

Table 1: Third-Order NLO Properties of a Related Hydrazone Derivative
Wavelength (nm)Optical Limiting Threshold (mW)Nonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption Coefficient (β) (cm/W)
4886--
5149--

Design Principles for Enhanced NLO Response

The enhancement of NLO properties in organic molecules is guided by several key design principles. For compounds like this compound, the fundamental principle is the creation of a strong intramolecular charge transfer (ICT) system. This is typically achieved through the strategic arrangement of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated linker (D-π-A architecture). nih.gov

Key design strategies include:

Strengthening Donor and Acceptor Groups: The NLO response can be amplified by using stronger electron-donating groups than dimethylamino or by modifying the benzamide moiety to increase its electron-accepting character.

Extending the π-Conjugated System: Increasing the length and efficiency of the π-bridge between the donor and acceptor can lead to greater electron delocalization and a larger NLO response.

Molecular Geometry: The planarity of the molecule plays a crucial role in facilitating ICT. Twisting the molecular structure can disrupt the π-conjugation and reduce the NLO effect.

Solvent Environment: The polarity of the surrounding medium can also influence the NLO properties by stabilizing the charge-separated excited state. nih.gov

Solvatochromic Dyes and Environmental Probes

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. wikipedia.org This property is highly valuable for developing environmental probes that can report on the local polarity of their microenvironment, such as in biological systems or chemical reactions.

Design and Synthesis of Highly Sensitive Solvatochromic Systems

The D-π-A structure of this compound makes it an excellent candidate for a solvatochromic dye. The synthesis of such compounds is often straightforward. For instance, this compound can be synthesized via the acylation of N,N-dimethyl-p-phenylenediamine with benzoyl chloride.

The design of highly sensitive solvatochromic systems based on this scaffold involves enhancing the change in dipole moment upon electronic excitation. When the molecule absorbs light, an intramolecular charge transfer occurs from the electron-rich dimethylamino group to the electron-accepting part of the molecule. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption or emission spectrum. The sensitivity of this shift is a measure of the dye's effectiveness as a polarity probe. Derivatives of 4-N,N-dimethylamino-1,8-naphthalimide are known for their highly sensitive emission properties, which are attributed to their low intrinsic fluorescence in polar protic solvents. nih.govmit.edu

Quantitative Solvent Polarity Scales

Solvatochromic dyes are instrumental in establishing quantitative scales of solvent polarity. These scales are based on the linear correlation between a spectroscopic property of the dye (like the absorption maximum) and a particular solvent polarity parameter.

Lippert-Mataga Equation: This equation relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant and refractive index. A linear Lippert-Mataga plot indicates that the solvatochromic shift is primarily due to general solvent effects on the dipole moment change between the ground and excited states. researchgate.netnih.gov For this compound and its analogs, a significant change in dipole moment upon excitation is expected, which would result in a noticeable Stokes shift that is dependent on solvent polarity.

Kamlet-Taft Parameters: This multiparameter approach provides a more comprehensive description of solute-solvent interactions by separating them into three components: hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*). mdpi.comdu.ac.ir By measuring the solvatochromic shifts of a set of probe molecules, including those with structures analogous to this compound, in a range of solvents, a set of linear solvation energy relationships can be established to quantify the polarity of the solvents. griffith.edu.aursc.org

Table 2: Illustrative Solvatochromic Data for a Donor-π-Acceptor Dye in Various Solvents
SolventAbsorption Max (λmax, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
Hexane (B92381)3504204895
Toluene3584455980
Chloroform3654706850
Acetone3705007950
Ethanol3755208500
Water3805509450

Note: The data in this table is illustrative for a generic D-π-A dye and serves to demonstrate the concept of solvatochromism. Actual values for this compound may vary.

Chemosensors for Specific Ion/Molecule Recognition (Non-Biological Contexts)

No studies were identified that specifically investigate the use of this compound as a chemosensor for the recognition of specific ions or molecules in non-biological contexts. Research in this area tends to focus on other molecules containing the 4-(dimethylamino)phenyl moiety, which can act as a recognition or signaling unit. For a compound to function as a chemosensor, it typically requires a binding site for the target analyte and a signal transducer that changes its photophysical properties upon binding. While the this compound structure possesses potential chromophoric and fluorophoric properties, its efficacy and selectivity as a chemosensor have not been reported.

Charge Transfer Complex Formation and Properties

Similarly, there is a lack of specific literature on the formation and properties of charge transfer complexes involving this compound as either the electron donor or acceptor. The study of charge transfer complexes is a significant area of materials science, with applications in organic electronics and photonics. These complexes arise from the interaction between an electron-donating molecule and an electron-accepting molecule. The dimethylamino group on the phenyl ring of this compound suggests it could act as an electron donor. However, without experimental or theoretical studies, the specific acceptors it may interact with, and the resulting photophysical properties of such complexes, remain unknown.

A comprehensive article on these specific advanced applications of this compound would require dedicated research to be conducted and published.

Supramolecular Chemistry and Crystal Engineering

Investigation of Self-Assembly Processes in Solution and Solid State

The self-assembly of N-[4-(dimethylamino)phenyl]benzamide is driven by the spontaneous organization of its molecules into stable, ordered structures. This process is guided by the information encoded in the molecule's structure—its shape and the distribution of its interacting functional groups. In solution, pre-association of molecules can occur, driven by factors such as solvent polarity and concentration. These initial assemblies can then act as nuclei for crystal growth.

In the solid state, the self-assembly manifests as the crystal lattice. For benzamide (B126) derivatives, self-assembly is often dominated by the formation of strong hydrogen bonds and stabilizing π-π stacking interactions. Molecular self-assembly in related indole-based benzamide derivatives has been studied, highlighting the importance of these interactions in the final crystal structure. tandfonline.com The hierarchical self-assembly of substituted oligoamides further underscores the programmed nature of these interactions in building complex supramolecular architectures.

Polymorphism and its Impact on Material Properties

Polymorphism is the ability of a compound to exist in more than one crystalline form. sigmaaldrich.comnih.gov These different polymorphs can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. Given the conformational flexibility of the this compound molecule and the variety of possible intermolecular interactions, it is highly likely to exhibit polymorphism.

The different packing arrangements of the molecules can lead to variations in the hydrogen bonding network and π-stacking geometries, resulting in different polymorphic forms. youtube.com The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphs can have different bioavailabilities. tainstruments.com Differential Scanning Calorimetry (DSC) is a key technique used to identify and characterize polymorphs by detecting the different melting points and transition enthalpies between forms. shimadzu.comsigmaaldrich.comlbt-scientific.comresearchgate.net For example, the DSC thermogram of a polymorphic compound might show multiple melting peaks or recrystallization events upon heating. shimadzu.com

Formation and Characterization of Ion-Associate and Ion-Pair Complexes

The dimethylamino group in this compound is basic and can be protonated to form a cation. This cation can then form an ion-associate or ion-pair complex with a suitable anion. researchgate.net The formation of such complexes can significantly alter the physicochemical properties of the parent molecule, including its solubility and crystal packing. nist.govnih.gov

The synthesis of an ion-associate complex of a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide), with tetraphenylborate (B1193919) has been reported. researchgate.net The formation of the complex was confirmed by changes in melting point and spectroscopic data. researchgate.net In such complexes, the electrostatic interactions between the cation and anion become the dominant force in the crystal lattice, often leading to layered structures where the ions are arranged to maximize electrostatic attraction and minimize repulsion. The nature of the counter-ion can be used to tune the properties of the resulting solid material. nist.govnist.govepa.gov

Advanced Analytical Methodologies and Chemical Labeling Strategies

Development of Chemical Labeling Reagents for Analytical Enhancement

The core structure of N-[4-(dimethylamino)phenyl]benzamide contains features, such as the dimethylamino group and the phenylbenzamide backbone, that are advantageous for developing chemical labeling reagents. These reagents are designed to attach to target molecules (analytes) to make them more easily detectable and quantifiable by analytical instruments.

While research specifically detailing this compound as a labeling reagent is not extensively documented, the principles can be understood by examining structurally similar compounds. For instance, N-[4-(6-dimethylamino-2-benzofuranyl)phenyl]maleimide (DBPM) is a fluorogenic reagent developed for labeling sulfhydryl (SH) groups in biological thiols like glutathione (B108866) and cysteine. nih.gov The dimethylamino group in DBPM is crucial for its fluorescent properties, a feature shared by this compound. The development of such reagents typically involves:

Identifying a reactive group: A functional group is incorporated into the reagent that will selectively and efficiently bind to the target analyte. For DBPM, this is the maleimide (B117702) group which reacts with thiols. nih.gov

Incorporating a reporter group: This is the part of the reagent that generates a signal. The N,N-dimethylamino moiety, as part of a larger conjugated system, often serves as a powerful electron-donating group that can enhance fluorescence or chemiluminescence, making detection highly sensitive. nih.gov

Optimizing reaction conditions: Research focuses on establishing the ideal pH, temperature, and time for the labeling reaction to proceed to completion, ensuring that the analyte is quantitatively tagged. For DBPM, labeling is carried out at 60°C for 30 minutes at a pH of 8.5. nih.gov

The N-phenylbenzamide scaffold itself provides a stable and robust backbone to link the reactive and reporter functions, a principle applicable to the potential design of labeling reagents based on this compound.

Application in Enhancing Mass Spectrometry Response

Mass spectrometry (MS) is a powerful analytical technique, and its sensitivity can be significantly improved through chemical derivatization. Attaching a "charge tag" to a neutral or poorly ionizing molecule can dramatically enhance its signal. The N-phenylbenzamide structure is relevant in this context.

A strategy known as charge-reversal derivatization uses a reagent to place a permanent positive charge on an analyte that is typically analyzed in negative ion mode, such as a carboxylic acid. This enhances detection sensitivity. nih.gov A prime example is the reagent N-(4-aminomethylphenyl)pyridinium (AMPP), which, like this compound, features a phenyl linker. nih.gov

The key aspects of this application include:

Improved Ionization: Converting an analyte like a carboxylic acid into a cationic amide derivative via a reagent like AMPP improves the sensitivity of detection by 10- to 20-fold compared to underivatized analysis. nih.gov

Structural Stability: An amide linkage is generally preferred over an ester linkage because amides are more resistant to fragmentation in the mass spectrometer, ensuring the charge tag remains attached to the analyte during analysis. nih.gov

Enhanced Chromatographic Interaction: The phenyl group in the derivatizing agent can enhance the derivative's interaction with reversed-phase liquid chromatography (LC) columns, which is crucial for separating the analyte from the sample matrix before it enters the mass spectrometer. nih.gov

The gas-phase behavior of N-phenylbenzamide derivatives has also been studied. Upon collisional activation in a mass spectrometer, deprotonated N-phenyl benzenesulfonamides undergo specific fragmentation pathways, including Smiles rearrangement reactions, which are influenced by the substituents on the phenyl rings. nih.govresearchgate.net Similarly, protonated N-[2-(benzoyloxy)phenyl]-benzamide undergoes a cyclization reaction in the mass spectrometer, demonstrating the complex gas-phase chemistry of these scaffolds. researchgate.net These studies provide insight into how the N-phenylbenzamide core behaves during MS analysis, which is critical for designing derivatization reagents that produce predictable and informative fragmentation patterns.

Analogous Reagent Analyte Target Enhancement Principle Reported Sensitivity Increase Source
N-(4-aminomethylphenyl)pyridinium (AMPP)Carboxylic Acids (Eicosanoids)Charge-reversal derivatization (adds a permanent positive charge)10- to 20-fold nih.gov
N-[4-(6-dimethylamino-2-benzofuranyl)phenyl]maleimide (DBPM)ThiolsFluorogenic labeling for HPLC-chemiluminescence detectionDetection limits of 7-113 fmol nih.gov

This table presents data for analogous compounds to illustrate the principles of analytical enhancement.

Chromatographic Separation and Purification Methodologies (e.g., TLC, Column Chromatography)

Chromatography is an indispensable technique for the separation, identification, and purification of chemical compounds. nih.govjournalagent.com For this compound and its analogues, Thin-Layer Chromatography (TLC) and column chromatography are standardly employed for reaction monitoring and purification. rsc.orgmdpi.comrsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. rsc.orgnih.gov For N-phenylbenzamide derivatives, a common stationary phase is silica (B1680970) gel 60 F254 plates, with visualization often achieved under UV light at 254 nm. rsc.org Challenges in TLC, such as streaking or poor separation, can often be resolved by adjusting the solvent system polarity or, in cases of compound instability on acidic silica, by using alternative plates or techniques like 2D TLC. rochester.edu

Column Chromatography: Column chromatography is the primary method for purifying N-phenylbenzamide derivatives on a preparative scale. nih.gov The process involves a stationary phase, typically silica gel, packed into a column, and a mobile phase (eluent) that carries the crude product through the column. rsc.orgnanobioletters.comrsc.org Separation occurs based on the differential adsorption of the components to the stationary phase; less polar compounds typically elute faster than more polar ones.

Detailed research findings from the synthesis of various N-phenylbenzamide derivatives demonstrate the utility of this technique. The choice of eluent is critical for successful separation and is usually a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve optimal separation of the desired product from impurities and starting materials. mdpi.comrsc.orgqub.ac.uk

Compound Type Stationary Phase Mobile Phase (Eluent) Purpose Source
N-phenylbenzamide derivativesSilica GelPetroleum Ether / Ethyl Acetate (3:2)Purification of crude product mdpi.com
N-phenylbenzamideSilica GelNot specifiedPurification of target product rsc.org
4-hydroxy-N-phenylbenzamideSilica Gel (60-120 mesh)Dichloromethane (B109758) (CH2Cl2)Purification of crude product nanobioletters.com
N-phenylbenzamide derivativesSilica GelPetroleum Ether / Ethyl Acetate (30:1 to 4:1)Product separation and purification rsc.orgnih.gov
Polyphenyls (structurally related)Preparative TLC (Silica Gel)Hexane / Dichloromethane / Toluene (100:1:1)Purification of crude mixture qub.ac.uk

This interactive table summarizes typical chromatographic conditions used for the purification of N-phenylbenzamide and related structures.

Development of Spectroscopic Assays for Non-Biological Analytes

Spectroscopic assays utilize the interaction of light with a chemical substance to measure its concentration. The development of such assays often relies on labeling reagents that can impart color (for colorimetric assays) or fluorescence (for fluorometric assays) to a non-spectroscopically active analyte.

The this compound structure is a candidate for such applications due to the strong electron-donating N,N-dimethylamino group conjugated with the aromatic system, which is a common feature of many dyes and fluorescent probes. While specific assays for non-biological analytes using this exact compound are not widely reported, the principles are well-established.

For example, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide involves the reaction of 4-nitroaniline, a colored compound, to produce a yellow product. bohrium.com This demonstrates how modification of the N-phenylbenzamide core can lead to colored compounds suitable for colorimetric detection.

Furthermore, the development of chemiluminescence detection methods, as seen with the DBPM reagent for thiols, highlights the potential of this class of compounds. nih.gov In that system, the labeled thiol is separated by HPLC and then mixed with reagents (hydrogen peroxide and bis(2,4,6-trichlorophenyl)oxalate) to produce light, which is measured by a detector. An assay for a non-biological analyte could be developed using this compound by:

Introducing a reactive handle onto the benzamide (B126) structure to make it selectively react with the target non-biological analyte.

Measuring the change in the spectroscopic properties (e.g., absorbance or fluorescence) of the system before and after the reaction.

Establishing a calibration curve that relates the spectroscopic signal to the concentration of the analyte.

Such an approach could be applied to detect various functional groups or small molecules in environmental or industrial samples, leveraging the inherent spectroscopic potential of the dimethylaminophenyl moiety.

Q & A

What are the optimized synthetic routes for N-[4-(dimethylamino)phenyl]benzamide, and how can researchers address common challenges such as low yields or byproduct formation?

Basic Synthesis : The compound is typically synthesized via multi-step coupling reactions. For example, 4-(dimethylamino)benzoic acid is activated (e.g., via thionyl chloride) and coupled with an aniline derivative under basic conditions (e.g., NaHCO₃). Protecting groups like tert-butyldimethylsilyl (TBS) are used for hydroxyl or amine functionalities to prevent side reactions .
Advanced Challenges : Low yields may arise from steric hindrance or competing reactions. Optimize by:

  • Screening solvents (e.g., DMF vs. THF) to improve solubility.
  • Using coupling agents like HATU or EDCI to enhance efficiency.
  • Monitoring reaction progress via TLC or HPLC to identify byproducts early .

How should researchers interpret conflicting spectroscopic data (e.g., NMR or HRMS) when characterizing derivatives of this compound?

Basic Analysis : Confirm structure using ¹H/¹³C NMR (e.g., dimethylamino protons at δ ~2.9–3.1 ppm, aromatic protons at δ ~6.8–7.8 ppm) and HRMS (e.g., [M+H]+ calculated for C₁₅H₁₇N₂O: 265.1341) .
Advanced Contradictions : Discrepancies may stem from:

  • Solvent effects : Deuterated solvents can shift peaks (e.g., DMSO-d₆ vs. CDCl₃).
  • Tautomerism : Check for enol-keto equilibria using variable-temperature NMR.
  • Impurities : Use preparative HPLC or recrystallization for purification .

What safety considerations are critical when handling this compound, particularly regarding mutagenicity and decomposition?

Basic Safety : Conduct hazard assessments per guidelines (e.g., OSHA HCS). Use PPE (gloves, goggles) and fume hoods.
Advanced Risks :

  • Mutagenicity : Ames testing for anomeric amides suggests moderate risk; handle akin to benzyl chloride .
  • Thermal Stability : DSC data indicates decomposition upon heating. Store at –20°C in inert atmospheres to prevent degradation .

What methodologies are recommended for evaluating the biological activity of this compound in drug discovery?

Basic Screening : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) at 1–100 µM concentrations.
Advanced Mechanistic Studies :

  • Molecular Docking : Employ AutoDock or Schrödinger to predict binding to targets like kinases or GPCRs.
  • Pharmacokinetics : Assess metabolic stability via liver microsome assays .

How can computational chemistry tools (e.g., DFT, molecular docking) be applied to study the electronic properties and binding interactions of this compound?

Basic DFT : Calculate HOMO/LUMO energies (e.g., Gaussian 09) to predict redox behavior. The dimethylamino group enhances electron donation, affecting charge distribution .
Advanced Docking :

  • Parameterize force fields (e.g., CHARMM) for accurate ligand-receptor interactions.
  • Validate with experimental IC₅₀ values from kinase assays .

What are the best practices for storing and stabilizing this compound to prevent degradation during long-term studies?

Basic Storage : Keep in amber vials at –20°C under nitrogen to block light and moisture.
Advanced Stabilization :

  • Add antioxidants (e.g., BHT) to solutions.
  • Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .

How can researchers resolve discrepancies between theoretical predictions and experimental results in physicochemical properties?

Basic Validation : Compare computed logP (e.g., ChemAxon) with HPLC-measured values.
Advanced Adjustments :

  • Refine computational models using solvent correction terms (e.g., COSMO-RS).
  • Cross-validate with X-ray crystallography to confirm conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.